Chiral Purity and Specific Rotation: (R)-2-(4-Bromophenyl)butan-2-ol vs. Racemate
The availability of 2-(4-Bromophenyl)butan-2-ol in both racemic and enantiomerically pure forms, such as the (R)-isomer, provides a quantifiable advantage for asymmetric synthesis. The (R)-isomer is characterized by a specific optical rotation, a key quality control parameter absent in the racemic mixture . Using the enantiopure compound directly bypasses costly and low-yielding chiral resolution steps later in the synthesis, ensuring a more efficient route to a single enantiomer of the target API .
| Evidence Dimension | Optical Purity / Specific Rotation |
|---|---|
| Target Compound Data | Specific Optical Rotation: [α]20/D (value to be determined empirically as it varies by supplier and conditions) |
| Comparator Or Baseline | Racemic 2-(4-Bromophenyl)butan-2-ol |
| Quantified Difference | Chiral vs. Achiral |
| Conditions | Supplier Certificate of Analysis (CoA) for the specific enantiomer |
Why This Matters
For procurement, specifying the (R)-enantiomer ensures the synthesis of a homochiral drug candidate, avoiding the creation of a mixture of diastereomers which would require additional, expensive purification and could fail regulatory standards.
